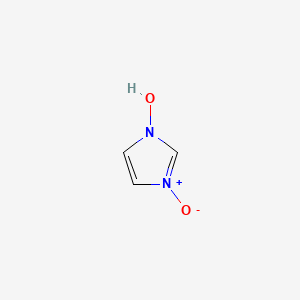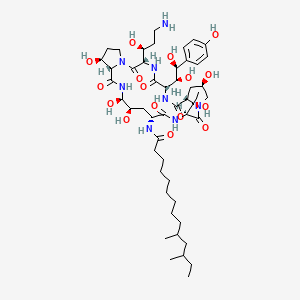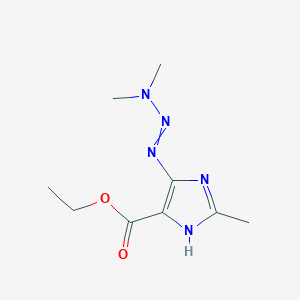
1H-Imidazole, 1-hydroxy-, 3-oxide
描述
1H-Imidazole, 1-hydroxy-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family This compound is characterized by the presence of a hydroxyl group at the 1-position and an oxide group at the 3-position of the imidazole ring
作用机制
Target of Action
Imidazoles are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
The synthesis of imidazoles often involves the formation of bonds during the creation of the imidazole ring . For instance, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
For example, the imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .
Pharmacokinetics
The physicochemical properties of 1-hydroxyimidazoles and imidazole 3-oxides have been studied .
Result of Action
They have been associated with potential hypotensive drugs, antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .
Action Environment
The synthesis of imidazoles often involves reaction conditions that are tolerant to a variety of functional groups .
生化分析
Biochemical Properties
1H-Imidazole, 1-hydroxy-, 3-oxide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, where the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction is significant as it can influence the enzyme’s activity, potentially leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with various biomolecules, further influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 can alter the metabolism of other compounds within the cell . This can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the heme iron atom of cytochrome P450, which can lead to enzyme inhibition or activation . This binding can cause conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which can influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and metabolite levels within the cell. Additionally, this compound can be metabolized by various enzymes, leading to the formation of different metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell . This distribution can affect its interaction with target biomolecules and its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its role in biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-hydroxy-, 3-oxide can be achieved through several methods. One common approach involves the reaction of imidazole with hydrogen peroxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Another method involves the oxidation of 1-hydroxyimidazole using oxidizing agents such as potassium permanganate or sodium periodate .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these production methods .
化学反应分析
Types of Reactions
1H-Imidazole, 1-hydroxy-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and oxide groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used to reduce the oxide group.
Substitution: Nucleophilic substitution reactions can occur at the 1-position, with reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various imidazole derivatives, while reduction reactions can produce hydroxylated imidazoles .
科学研究应用
相似化合物的比较
1H-Imidazole, 1-hydroxy-, 3-oxide can be compared with other similar compounds, such as:
1H-Imidazole, 1-hydroxy-: Lacks the oxide group, resulting in different reactivity and applications.
1H-Imidazole, 3-oxide:
1H-Imidazole, 1-methyl-, 3-oxide: Contains a methyl group at the 1-position, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the hydroxyl and oxide groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-hydroxy-3-oxidoimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPGITDSPOPEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188827 | |
| Record name | 1-Hydroxyimidazole-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35321-46-1 | |
| Record name | 1-Hydroxyimidazole-3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyimidazole-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)
![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)



![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)
![7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1211537.png)


![1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide](/img/structure/B1211543.png)




